molecular formula C21H14ClF2NO B4739377 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide

Cat. No. B4739377
M. Wt: 369.8 g/mol
InChI Key: MMWOPNFACDBHTP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide, commonly known as CFPA, is a synthetic compound that belongs to the family of acrylamides. It has gained significant attention in the scientific community due to its potential use as a drug candidate for the treatment of various diseases.

Mechanism of Action

CFPA exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CFPA also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, CFPA has been shown to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
CFPA has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPA has also been shown to exhibit significant anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, CFPA has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, CFPA also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects have not been extensively studied in vivo. In addition, the mechanism of action of CFPA is not fully understood, and further research is needed to elucidate its pharmacological effects.

Future Directions

CFPA has significant potential for drug development, and several future directions can be explored. First, further research is needed to elucidate the mechanism of action of CFPA. Second, the pharmacological effects of CFPA need to be studied in vivo to determine its efficacy and toxicity. Third, the potential use of CFPA for the treatment of Alzheimer's disease and Parkinson's disease needs to be explored further. Fourth, the antibacterial activity of CFPA needs to be studied in more detail to determine its potential use as an antibiotic. Finally, the potential use of CFPA for the treatment of other diseases, such as diabetes and cardiovascular diseases, needs to be explored.

Scientific Research Applications

CFPA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-bacterial properties. CFPA has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2NO/c22-18-9-5-4-8-15(18)12-17(14-6-2-1-3-7-14)21(26)25-20-11-10-16(23)13-19(20)24/h1-13H,(H,25,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWOPNFACDBHTP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Reactant of Route 2
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Reactant of Route 3
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Reactant of Route 4
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Reactant of Route 5
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Reactant of Route 6
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.